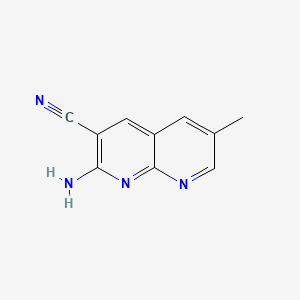

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-6-2-7-3-8(4-11)9(12)14-10(7)13-5-6/h2-3,5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOYWYUGJKKFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673621 | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-48-2 | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This document details a robust synthetic protocol based on the Friedländer annulation, explains the underlying reaction mechanism, and outlines a complete workflow for the structural and purity verification of the final product using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable synthetic intermediate.

Strategic Overview: The Value of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a nitrogen-containing heterocycle that has garnered substantial attention due to its wide spectrum of biological activities.[3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing molecules that can interact with biological targets. The title compound, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, serves as a versatile building block. The amino and nitrile functionalities are strategically positioned for further chemical modifications, enabling the construction of more complex, fused heterocyclic systems and diverse molecular libraries for screening.[4][5]

Our synthetic approach is centered on the Friedländer Synthesis , a classic and highly effective acid- or base-catalyzed condensation reaction.[6] This method provides a direct and efficient route to the naphthyridine core from readily available precursors. We will explore a practical, lab-scale protocol, emphasizing the rationale behind each step to ensure reproducibility and high purity of the target compound.

Logical Workflow for Synthesis and Verification

The process from starting materials to a fully characterized final product follows a logical and self-validating sequence. Each step builds upon the last, with analytical checkpoints to ensure the reaction is proceeding as expected and that the final compound meets the required purity standards.

Figure 1: High-level workflow from synthesis to final product verification.

Synthesis via Friedländer Annulation: A Mechanistic Approach

The Friedländer synthesis is an elegant and powerful method for constructing quinoline and naphthyridine ring systems. It involves the reaction between an aromatic 2-aminoaldehyde or ketone and a compound containing a reactive α-methylene group, such as malononitrile.[6] The reaction proceeds via an initial condensation followed by a cyclodehydration step.

The selection of a base catalyst, such as piperidine or DABCO, is crucial as it facilitates the initial Knoevenagel condensation by deprotonating the active methylene compound (malononitrile), thereby generating a nucleophilic carbanion.[3] Environmentally benign approaches using catalysts like CeCl₃·7H₂O under solvent-free conditions or microwave-assisted methods have also proven effective for similar transformations.[3][6]

Reaction Mechanism

The reaction proceeds through a well-established pathway, initiated by the formation of a vinylogous intermediate that subsequently undergoes intramolecular cyclization.

Figure 2: Simplified reaction mechanism for the Friedländer synthesis.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of the title compound on a laboratory scale.

Materials & Reagents:

-

2-Amino-5-methylpyridine-3-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.2 eq)

-

Ethanol (as solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyridine-3-carbaldehyde (e.g., 1.36 g, 10 mmol).

-

Solvent and Reactant Addition: Add ethanol (30 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (0.73 g, 11 mmol).

-

Catalyst Addition: Add piperidine (0.17 g, 2 mmol) to the reaction mixture. The addition of the base catalyst is the critical step that initiates the condensation.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 10 mL) and then cold deionized water (2 x 10 mL) to remove residual catalyst and unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.

Purification (Recrystallization):

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat gently with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Data Analysis

Confirming the identity and purity of the synthesized 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a critical final step. A combination of spectroscopic and physical methods provides a self-validating system of proof. The structures of similar 1,8-naphthyridine derivatives have been unequivocally confirmed using these techniques.[5][7]

Physicochemical and Spectroscopic Data Summary

The following table summarizes the expected analytical data for the target compound, based on its chemical structure and data from analogous compounds.

| Analysis Technique | Parameter | Expected Result/Observation | Rationale |

| Physical | Appearance | Off-white to yellow solid | Crystalline organic solid |

| Molecular Formula | C₁₀H₈N₄ | - | |

| Molecular Weight | 184.20 g/mol | - | |

| Melting Point | >200 °C (Decomposition may occur) | A sharp melting point indicates high purity | |

| FT-IR Spectroscopy | N-H stretching | 3450-3300 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine (-NH₂) group.[8] |

| C≡N stretching | ~2210-2220 cm⁻¹ | Characteristic sharp absorption for the nitrile group.[8] | |

| C=N, C=C stretching | 1650-1550 cm⁻¹ | Aromatic ring vibrations of the naphthyridine core.[8] | |

| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm (singlet, 3H) | Singlet due to no adjacent protons. |

| (400 MHz, DMSO-d₆) | Amino Protons (-NH₂) | ~7.0-7.5 ppm (broad singlet, 2H) | Broad signal due to quadrupole relaxation and exchange; integrates to 2 protons. |

| Aromatic Protons | 7.5-8.8 ppm (multiplets/doublets, 3H) | Protons on the naphthyridine ring system. | |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~20-25 ppm | Aliphatic carbon signal. |

| (100 MHz, DMSO-d₆) | Nitrile Carbon (-C≡N) | ~115-120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Aromatic Carbons | ~110-160 ppm | Multiple signals corresponding to the carbons of the heterocyclic rings. | |

| Mass Spectrometry | Molecular Ion (EI or ESI+) | m/z = 185.08 [M+H]⁺ | Corresponds to the protonated molecular weight of the compound (C₁₀H₉N₄⁺). |

Interpreting the Spectroscopic Data

-

FT-IR: The presence of distinct peaks for the amino (N-H) and nitrile (C≡N) groups is the first strong evidence of a successful synthesis. The absence of a strong carbonyl peak (~1700 cm⁻¹) from the starting aldehyde confirms its complete consumption.

-

¹H NMR: The proton NMR spectrum provides a map of the molecule's hydrogen framework. The integration of the signals (3H for methyl, 2H for amine, 3H for aromatic) should perfectly match the expected structure. The chemical shifts and splitting patterns help confirm the electronic environment and connectivity of the protons.

-

¹³C NMR: This technique confirms the carbon backbone of the molecule. The total number of distinct signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts distinguish between aliphatic (methyl), aromatic, and nitrile carbons.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the definitive tool for confirming the molecular formula. The experimentally determined mass of the molecular ion should match the calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.[9]

By systematically applying this synthesis and characterization workflow, researchers can confidently produce and validate 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, paving the way for its use in advanced drug discovery and materials science applications.

References

-

Efficient Synthesis of Functionalized Benzo[b][7][10]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science. Available at: [Link]

-

Regioselective synthesis of functionalized[7][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

-

Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science. Available at: [Link]

-

Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. Pipzine Chemicals. Available at: [Link]

-

CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Chemistry. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

-

MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]

-

Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]

-

Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Available at: [Link]

-

Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. NIH. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

-

Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available at: [Link]

-

Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC - NIH. Available at: [Link]

-

2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. PMC - NIH. Available at: [Link]

-

2-AMINO-6-METHYLPYRIDINE. LOBA CHEMIE. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. Available at: [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]

-

Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. Chemistry – An Asian Journal. Available at: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

-

7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The unique structural features of the 1,8-naphthyridine scaffold have established it as a potent pharmacophore in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2] Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making a thorough understanding of its spectroscopic signature essential for researchers.

Molecular Structure and Numbering

The structural integrity of a molecule is the foundation of its chemical and biological properties. The numbering convention used in this guide for the 1,8-naphthyridine ring system is crucial for the unambiguous assignment of spectroscopic signals.

Figure 1: Molecular structure and numbering of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile are presented in the table below, offering a detailed map of its proton landscape.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.5 - 8.7 | d | ~8.0 | 1H |

| H-5 | ~7.4 - 7.6 | d | ~8.0 | 1H |

| H-7 | ~7.2 - 7.4 | s | - | 1H |

| -NH₂ | ~5.5 - 6.5 | br s | - | 2H |

| -CH₃ | ~2.5 - 2.7 | s | - | 3H |

Table 1: Predicted ¹H NMR spectral data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.

Interpretation of the Predicted ¹H NMR Spectrum:

-

The aromatic protons H-4 and H-5 are expected to appear as doublets in the downfield region due to the deshielding effect of the aromatic ring system. Their coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling.

-

The H-7 proton is predicted to be a singlet as it lacks adjacent protons for coupling.

-

The amino (-NH₂) protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

The methyl (-CH₃) protons are expected to be a sharp singlet in the upfield region.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible and high-quality ¹H NMR spectra.

Figure 2: Experimental workflow for ¹H NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent to compensate for any magnetic field drift.[4]

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Data Acquisition: Acquire the Free Induction Decay (FID) using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive phase. Reference the spectrum by setting the TMS peak to 0.00 ppm. Integrate the area under each peak to determine the relative number of protons.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, signal averaging is typically required to obtain a spectrum with a good signal-to-noise ratio.[5][6]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 162 |

| C3 | ~90 - 95 |

| C4 | ~150 - 154 |

| C4a | ~120 - 125 |

| C5 | ~125 - 130 |

| C6 | ~145 - 150 |

| C7 | ~115 - 120 |

| C8a | ~155 - 160 |

| -C≡N | ~117 - 122 |

| -CH₃ | ~20 - 25 |

Table 2: Predicted ¹³C NMR spectral data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbon atoms of the naphthyridine ring are expected to resonate in the aromatic region (δ 115-162 ppm).

-

The carbon of the nitrile group (-C≡N) will likely appear in the range of 117-122 ppm.

-

The C3 carbon, attached to the electron-donating amino group and the electron-withdrawing nitrile group, is predicted to be significantly shielded compared to other aromatic carbons.

-

The methyl (-CH₃) carbon will resonate in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

Figure 3: Experimental workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (typically 20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.[7]

-

Instrument Setup and Shimming: Follow the same procedure as for ¹H NMR.

-

Data Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.[5][6] A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The spectrum is typically referenced to the residual solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino) | ~3450 - 3300 | Medium, two bands |

| C-H stretch (aromatic) | ~3100 - 3000 | Medium |

| C-H stretch (aliphatic) | ~2980 - 2850 | Medium |

| C≡N stretch (nitrile) | ~2230 - 2210 | Strong, sharp |

| C=N, C=C stretch (ring) | ~1650 - 1450 | Strong to medium |

| N-H bend (amino) | ~1640 - 1560 | Medium |

| C-H bend (aromatic) | ~900 - 675 | Strong |

Table 3: Predicted FT-IR absorption bands for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.

Interpretation of the Predicted FT-IR Spectrum:

-

The two distinct bands in the N-H stretching region are characteristic of a primary amine.[9]

-

The strong, sharp absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.[10]

-

The complex pattern of absorptions in the 1650-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic naphthyridine ring system.

-

The N-H bending vibration of the amino group is also expected in this region.[9]

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining FT-IR spectra of solid samples with minimal preparation.[11][12]

Figure 4: Experimental workflow for FT-IR spectroscopy using the ATR technique.

Step-by-Step Methodology:

-

Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[11]

-

Sample Application: Place a small amount of the solid 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₈N₄

-

Molecular Weight: 184.20 g/mol

-

Predicted Molecular Ion Peak [M]⁺•: m/z = 184

Interpretation of the Predicted Mass Spectrum:

The mass spectrum, particularly when using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent molecular ion peak at m/z 184, corresponding to the intact molecule with a single positive charge.[13] High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition. Under harsher ionization conditions, such as Electron Impact (EI), fragmentation of the molecule would be observed, providing further structural information.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.

Figure 5: Experimental workflow for LC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in an appropriate solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with mobile phases such as water and acetonitrile, often with a small amount of formic acid to aid ionization, is typically used.[14]

-

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically keeps the molecule intact.[14]

-

Mass Analysis: The ionized molecules are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working with 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and related compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data offer a robust framework for the structural verification and purity assessment of this important heterocyclic scaffold. By adhering to the outlined methodologies, scientists can ensure the acquisition of high-quality, reproducible spectroscopic data, thereby advancing their research and development efforts in the field of medicinal chemistry.

References

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).

- Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved from a university website detailing FTIR experimental procedures.

- A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. (n.d.). Benchchem. Retrieved from a chemical supplier's technical guide.

- Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from a manufacturer's guide to FTIR techniques.

- The ¹H-NMR experiment. (2022, July 20). Chemistry LibreTexts.

- FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.

- FTIR Educational Experiment Package Volume 1. (n.d.). Thermo Fisher Scientific.

- STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ¹H-NMR SPECTROMETRY. (n.d.). eGyanKosh.

- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.

- Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded... (n.d.).

- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC.

- What Is ¹³C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. (2025, December 4). YouTube.

- ¹H NMR: How Many Signals? (2022, February 8). Master Organic Chemistry.

- NMR Spectroscopy: Carbon 13 (¹³C) NMR and DEPT. (2020, August 7). YouTube.

- ¹H (a) and ¹³C (b) NMR spectra of... (n.d.). ResearchGate.

- [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000695). (n.d.). Human Metabolome Database.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). PubMed Central.

- Introduction to ¹³C NMR Spectroscopy for Organic Chemistry. (2022, November 28). YouTube.

- Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Mass Spectrometry. (n.d.). MSU chemistry.

- Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT. (2023, December 16). YouTube.

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][11]. (n.d.). Revue Roumaine de Chimie. Retrieved from a scientific journal.

- A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Synthesis and spectral characterisation of Mn(II) complexes with amide group containing 1,8-naphthyridines. (2025, August 6). ResearchGate.

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.

- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. (2025, August 8). ResearchGate.

- 1,8-Naphthyridine, 2-benzylamino-7-methyl-. (n.d.). SpectraBase.

- FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate.

- Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and... (2025, July 19). SAR Publication.

- FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. (2019, February 20). MDPI.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The compound 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a functionalized derivative of this core structure, incorporating key pharmacophoric groups: an amino group, a methyl group, and a carbonitrile. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[3]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for the experimental design and spectral interpretation. We will delve into the influence of the molecule's electronic and structural features on its NMR signature, providing a self-validating framework for its characterization.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile are presented below. This numbering will be used throughout the guide.

Figure 2: A typical workflow for NMR-based structure elucidation.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and spin-spin coupling.

Predicted Chemical Shifts and Rationale

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift (to lower ppm).

-

Aromatic Protons (H4, H5, H7): These protons are expected in the aromatic region (typically 7.0-9.5 ppm). The two nitrogen atoms in the naphthyridine ring are strongly electron-withdrawing, which significantly deshields all ring protons, pushing them downfield. [4] * H4: This proton is ortho to the electron-withdrawing N8 and para to the electron-withdrawing cyano group (-CN). [5]However, it is also ortho to the strongly electron-donating amino group (-NH₂). The donating effect of the amino group is expected to dominate, shielding H4 relative to other protons on the naphthyridine core. It will likely appear as the most upfield of the aromatic signals.

-

H7: This proton is ortho to the ring nitrogen N8, which will cause a strong deshielding effect, shifting it significantly downfield.

-

H5: This proton is meta to the methyl group and para to the ring nitrogen N1. Its chemical shift will be downfield due to the influence of the aromatic system and ring nitrogens. It is expected to be downfield from H4 but likely upfield from H7.

-

-

Amino Protons (-NH₂): The protons of the primary amine are exchangeable. In DMSO-d₆, they typically appear as a broad singlet. [6]The signal's position can vary with concentration and temperature but is expected in the range of 5.0-7.0 ppm. The electron-withdrawing nature of the ring will deshield these protons.

-

Methyl Protons (-CH₃): The methyl group is attached to an sp² carbon of the aromatic ring. It is expected to appear as a sharp singlet. The aromatic ring current will shift it slightly downfield compared to an aliphatic methyl group. A typical range is 2.3-2.7 ppm. [6]

Spin-Spin Coupling and Integration

-

H4: This proton has no adjacent protons (protons on C3 and C5 are separated by 4 bonds). Therefore, it will appear as a singlet (s) .

-

H5 and H7: These protons are on adjacent carbons in the same ring system. However, they are separated by the nitrogen atom N8 and carbon C6, which disrupts typical ortho coupling. We would expect to see a doublet of doublets or complex multiplet structure if there is any long-range coupling, but more likely they will appear as doublets (d) due to coupling between H5 and H7.

-

-NH₂: Will appear as a broad singlet (br s) due to rapid exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.

-

-CH₃: Has no adjacent protons, so it will be a sharp singlet (s) .

Integration: The relative areas under the peaks will correspond to the number of protons: H4 (1H), H5 (1H), H7 (1H), -NH₂ (2H), and -CH₃ (3H).

Data Summary Table: ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H7 | 8.8 - 9.2 | Doublet (d) | 1H |

| H5 | 8.0 - 8.4 | Doublet (d) | 1H |

| H4 | 7.2 - 7.6 | Singlet (s) | 1H |

| -NH₂ | 6.0 - 7.0 | Broad Singlet (br s) | 2H |

| -CH₃ | 2.5 - 2.8 | Singlet (s) | 3H |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. With proton decoupling, each signal appears as a singlet.

Predicted Chemical Shifts and Rationale

-

Quaternary Carbons (C2, C3, C4a, C6, C8a):

-

C2: Attached to two nitrogen atoms (N1 and -NH₂) and adjacent to the cyano-bearing C3. This carbon will be significantly downfield, likely in the 155-165 ppm range.

-

C3: Attached to the electron-withdrawing cyano group and the amino-bearing C2. Its signal will be shifted significantly upfield due to the nitrile group's unique electronic properties, likely appearing in the 90-100 ppm range.

-

C4a, C8a: These are bridgehead carbons, part of both rings and adjacent to nitrogen atoms. They will appear in the aromatic region, likely between 145-155 ppm.

-

C6: Attached to the methyl group and located between C5 and C7. It will be in the aromatic region, with its shift influenced by the methyl substituent, likely around 140-150 ppm.

-

-

Cyano Carbon (-CN): The carbon of the nitrile group typically resonates in a distinct region of the spectrum, around 115-120 ppm.

-

Aromatic CH Carbons (C4, C5, C7):

-

C7: Directly attached to a proton and adjacent to the highly electronegative N8. This carbon will be the most deshielded of the CH carbons, expected around 150-155 ppm.

-

C5: Its chemical shift will be in the typical aromatic region, around 120-130 ppm.

-

C4: Shielded by the ortho -NH₂ group. It will likely be the most upfield of the aromatic CH carbons, expected around 110-120 ppm.

-

-

Methyl Carbon (-CH₃): The sp³ carbon of the methyl group will be the most upfield signal, typically appearing around 20-25 ppm.

Data Summary Table: ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C2 | 158 - 165 | Quaternary |

| C7 | 150 - 155 | CH |

| C8a | 148 - 154 | Quaternary |

| C4a | 145 - 152 | Quaternary |

| C6 | 140 - 150 | Quaternary |

| C5 | 120 - 130 | CH |

| -CN | 115 - 120 | Quaternary |

| C4 | 110 - 120 | CH |

| C3 | 90 - 100 | Quaternary |

| -CH₃ | 20 - 25 | CH₃ |

Confirming Assignments with 2D NMR

While 1D spectra provide an excellent initial picture, 2D NMR experiments provide the definitive proof of the proposed structure.

-

COSY: A cross-peak between the signals for H5 and H7 would confirm their spatial proximity and coupling relationship.

-

HSQC: This experiment would create a map directly linking each proton to its attached carbon: H4 to C4, H5 to C5, H7 to C7, and the methyl protons to the methyl carbon.

-

HMBC: This is the key to the full puzzle. It would reveal long-range correlations that piece the skeleton together. For example, the methyl protons (-CH₃) should show correlations to C5, C6, and C7, definitively placing the methyl group at the C6 position. The H4 proton should show correlations to C2, C3, and C4a, confirming the connectivity around the amino and cyano groups.

Figure 3: Predicted key long-range HMBC correlations.

Conclusion

The comprehensive NMR analysis, combining ¹H, ¹³C, and 2D techniques, provides an unambiguous structural confirmation of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. The predicted spectra are a direct reflection of the molecule's unique electronic landscape, shaped by the interplay of the electron-withdrawing naphthyridine core and cyano group, and the electron-donating amino and methyl substituents. By following the detailed experimental protocols and understanding the rationale behind the spectral patterns, researchers can confidently characterize this and related heterocyclic compounds, ensuring the scientific integrity required for advanced drug discovery and development programs.

References

- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.

- ScienceOpen. (n.d.). Supporting Information. ScienceOpen.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.

- University of Regensburg. (n.d.). Chemical shifts.

- dos Santos, J. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health.

- Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.

- University of Cambridge. (n.d.). NMR Sample Preparation.

- MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide.

- Western University. (2013). NMR Sample Preparation.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 15—proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry.

- Chemistry LibreTexts. (2023). Chemical Shift.

- Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.

- Elyasi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.

- Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?.

- ETH Zurich. (n.d.). Structure Elucidation by NMR.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals.

- RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

Foreword: A Molecule-Centric Approach to Mass Analysis

In modern drug discovery and development, a thorough understanding of a compound's molecular architecture is not merely academic; it is the bedrock of safety, efficacy, and quality control.[1][2] This guide moves beyond a generic overview of mass spectrometry to provide a focused, in-depth analysis of a specific, high-interest scaffold: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. As a privileged N-heterocyclic structure, its derivatives are actively investigated for various therapeutic applications.[3] Consequently, a robust analytical methodology for its characterization is paramount.

This document is structured to mirror the logical flow of an analytical investigation. We begin with the foundational properties of the molecule, establish a validated protocol for its analysis via Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS), and delve into a detailed interpretation of its mass spectrum. The core of this guide is a predictive exploration of the molecule's fragmentation pathways—the key to unlocking its structural identity and detecting potential impurities or metabolites.

Foundational Molecular Profile

Before any analysis, a clear understanding of the analyte's basic properties is essential. This information dictates the expected mass-to-charge ratio (m/z) of the molecular ion, which is the primary target in any mass spectrometric analysis.[4]

Table 1: Molecular Properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄ | [5] |

| Average Molecular Weight | 184.20 g/mol | [5] |

| Monoisotopic (Exact) Mass | 184.0749 g/mol | Calculated |

| CAS Number | 1203499-48-2 | [5] |

| Chemical Structure |  |

Note: For high-resolution mass spectrometry, the monoisotopic mass is the critical value, as it represents the mass of the molecule with the most abundant isotopes of each element.

Experimental Workflow: ESI-LC/MS Analysis

For a thermally labile, polar molecule like our target compound, Electrospray Ionization (ESI) is the premier choice.[6] ESI is a "soft ionization" technique that generates ions from a solution with minimal residual energy, thus preserving the molecular ion and preventing premature fragmentation.[6][7] Coupling this with liquid chromatography (LC) allows for the separation of the analyte from complex matrices prior to analysis, a critical step in impurity profiling or metabolite studies.[8]

Caption: General workflow for ESI-LC/MS analysis.

Step-by-Step Experimental Protocol

This protocol provides a robust starting point for the analysis. As a self-validating system, it includes quality control checks to ensure data integrity.

-

Sample Preparation:

-

Accurately weigh 1 mg of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.

-

Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Perform a serial dilution from the stock solution to create a working solution of 1 µg/mL using the same solvent mixture.

-

Causality: Using a mixture of organic and aqueous solvents ensures complete dissolution of the polar analyte and compatibility with the reverse-phase LC mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Causality: Formic acid is a crucial additive; it acidifies the mobile phase, promoting the protonation of the basic nitrogen atoms on the naphthyridine ring, which is essential for efficient positive-ion ESI.[6]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 600 L/hr at a temperature of 350 °C.

-

Causality: The heated nitrogen gas aids in the desolvation of the charged droplets produced by the electrospray, facilitating the release of gas-phase analyte ions.[6]

-

Mass Range: Scan from m/z 50 to 500.

-

Acquisition Mode: For initial analysis, use a full scan mode. For fragmentation studies, use tandem MS (MS/MS) mode, selecting the protonated molecular ion as the precursor.

-

Mass Spectrum Interpretation and Fragmentation Analysis

The mass spectrum provides a molecular fingerprint. The primary goal is to identify the molecular ion and then elucidate the structure of its fragments to confirm the compound's identity.

The Molecular Ion

In positive ESI mode, the molecule is expected to accept a proton (H⁺), primarily on one of its basic ring nitrogens or the exocyclic amino group. Therefore, the most prominent peak in the full scan spectrum should correspond to the protonated molecule, [M+H]⁺.

-

Expected m/z for [M+H]⁺: 184.0749 (Monoisotopic Mass of M) + 1.0078 (Mass of H⁺) = 185.0827

Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is critical. Observing a peak at m/z 185.0827 with high mass accuracy (e.g., < 5 ppm error) provides strong evidence for the elemental composition C₁₀H₉N₄⁺, confirming the identity of the parent ion.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion (m/z 185.08) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions reveal the underlying structure. N-heterocyclic compounds often exhibit characteristic losses of small molecules like HCN and CH₃CN.[4][9]

Sources

- 1. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]

- 2. gmi-inc.com [gmi-inc.com]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile - Amerigo Scientific [amerigoscientific.com]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of these molecules dictates their three-dimensional structure, which in turn governs their interactions with biological targets. This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a promising derivative. While a definitive single-crystal X-ray structure for this specific compound has not been publicly reported, this document outlines a robust, multi-faceted approach combining synthesis, spectroscopic characterization, theoretical modeling, and crystallographic principles to achieve a thorough structural understanding. This guide is designed to be a self-validating system, where computational predictions and spectroscopic data provide a hypothesis that can be confirmed through the detailed experimental protocol for single-crystal X-ray diffraction.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus is a key pharmacophore found in numerous therapeutic agents.[1][2] Its rigid, planar structure, combined with its hydrogen bonding capabilities, allows for specific and high-affinity interactions with various enzymes and receptors.[3][4] The introduction of substituents, such as the amino, methyl, and cyano groups in the title compound, can significantly modulate its electronic properties, solubility, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[5] A precise understanding of the molecular geometry, intermolecular interactions, and crystal packing is therefore paramount for rational drug design and development. This guide will detail the necessary steps to achieve this understanding for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.

Synthesis and Spectroscopic Characterization

A logical first step in structural analysis is the synthesis and confirmation of the target molecule's identity and purity through spectroscopic methods.

Synthesis

The synthesis of 2-amino-substituted 1,8-naphthyridine-3-carbonitriles can be achieved through multi-component reactions, a cornerstone of modern synthetic chemistry. A common and efficient method involves the condensation of an appropriately substituted 2-aminopyridine with an activated methylene compound and an aldehyde.[6] For the title compound, a plausible synthetic route is the reaction of 2-amino-6-methylpyridine with malononitrile and a suitable formyl equivalent under catalytic conditions.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.

-

Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to obtain high-purity crystals suitable for analysis.

Spectroscopic Confirmation

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The expected characteristic vibrational frequencies for the title compound provide a preliminary confirmation of its structure.[7]

Table 1: Predicted FT-IR Absorption Bands for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3400 - 3200 (sharp, two bands) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2975 - 2850 |

| C≡N (Nitrile) | Stretching | 2260 - 2220 (sharp, strong) |

| C=N, C=C (Aromatic) | Stretching | 1650 - 1450 |

| N-H (Amino) | Bending | 1650 - 1580 |

| C-N | Stretching | 1350 - 1250 |

Causality: The presence of a sharp, strong peak around 2230 cm⁻¹ is a key indicator of the nitrile group, while the distinct bands in the 3200-3400 cm⁻¹ region are characteristic of the primary amine.[8] The combination of these with aromatic and aliphatic C-H stretches confirms the presence of all major functional components.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9] The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic CHs | 7.0 - 8.5 | Doublets, Triplets |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

| CH₃ | 2.3 - 2.6 | Singlet |

| ¹³C NMR | ||

| Aromatic Cs | 110 - 160 | |

| C≡N | 115 - 120 | |

| CH₃ | 18 - 25 |

Causality: The number of distinct signals in both ¹H and ¹³C NMR spectra will confirm the overall symmetry of the molecule. The downfield chemical shifts of the aromatic protons and carbons are due to the deshielding effect of the electronegative nitrogen atoms in the heterocyclic rings.[10] The integration of the proton signals should correspond to the number of protons in each environment.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the 1,8-naphthyridine ring is expected to give rise to characteristic absorption bands.

-

Expected Transitions: π → π* transitions are expected in the 250-400 nm range. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine core.

Computational Structural Analysis

In the absence of experimental single-crystal data, computational methods provide a powerful means to predict the molecular structure and analyze its properties.[11]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.[13]

Protocol: DFT-Based Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[11]

-

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.

-

Procedure: a. Build the initial 3D structure of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. b. Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.[14] c. Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Output: The calculation will yield optimized bond lengths, bond angles, dihedral angles, and a predicted IR spectrum that can be compared with experimental data for validation.

Diagram: DFT Workflow

Caption: Workflow for DFT-based molecular structure optimization and analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[15] While we don't have an experimental crystal structure, we can use the DFT-optimized geometry to model a hypothetical crystal packing and analyze the likely intermolecular interactions.

Diagram: Hirshfeld Surface Analysis Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The diffraction data is processed to determine the unit cell parameters and the space group. The structure is then "solved" using computational methods to determine the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data, resulting in a final, highly accurate crystal structure. [16]

Data Presentation

The final crystallographic data is typically presented in a standardized format, including a Crystallographic Information File (CIF). Key information is summarized in tables.

Table 3: Example of Crystallographic Data Table

| Parameter | Value |

| Empirical Formula | C₁₀H₉N₃ |

| Formula Weight | 187.21 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor (%) | Value |

Table 4: Example of Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C2 | Value | C2-N1-C8a | Value |

| C2-N3 | Value | N1-C2-N3 | Value |

| C3-C4 | Value | C2-C3-C4 | Value |

| C6-C10 | Value | C5-C6-C10 | Value |

Conclusion

The comprehensive structural analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a critical step in understanding its potential as a pharmacologically active agent. This guide has outlined a synergistic approach that leverages both experimental and theoretical techniques. Spectroscopic methods provide initial confirmation of the molecular structure, while DFT calculations offer a detailed, predictive model of its geometry and electronic properties. Hirshfeld surface analysis can then be used to predict the key intermolecular interactions that govern its solid-state packing. Ultimately, single-crystal X-ray diffraction provides the definitive experimental structure, which serves to validate the computational models and provides a solid foundation for future structure-activity relationship studies and the rational design of new, more potent 1,8-naphthyridine-based therapeutics.

References

- Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.

- Gou, G. Z., Zhou, B., Yan, H. P., Hong, Y., Liu, W., Chi, S. M., & Mang, C. Y. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.

- Cebollada, A., Vellé, A., & Sanz Miguel, P. J. (2016). Hirshfeld and DFT analysis of the N-heterocyclic carbene proligand methylenebis(N-butylimidazolium) as the acetonitrile-solvated diiodide salt. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 456–459.

- Kamer, P. C., van Leeuwen, P. W., & Reek, J. N. (2010). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 15(12), 9033-9048.

- Nakano, S., Uotani, Y., Nakashima, Y., & Sugimoto, N. (2020). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal, 15(15), 2375-2384.

- El-Faham, A., El-Sayed, M. Y., & Al-Othman, Z. A. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7949–7963.

-

ResearchGate. (2021). DFT calculations. (a) Geometry optimization by density functional... Retrieved from [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.

-

ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

- Mekheimer, R. A., Abdel Hameed, A. M., & Sadek, K. U. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. ARKIVOC, 2007(xiii), 269-281.

- Mao, G., Du, R., & Guo, C. (2011). 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o853.

- Pałasz, A., & Cmoch, P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3192.

- Nakatani, K. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.6.

- Gorgani, L., et al. (2021). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. Scientific Reports, 11(1), 1-16.

-

ResearchGate. (n.d.). Chemical structures of the 1,8-naphthyridine derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Sci-Hub. (n.d.). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives.

-

ChemSynthesis. (n.d.). 3-amino-1,8-naphthyridine-2-carbonitrile. Retrieved from [Link]

- Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Organic Chemistry, 25(1), 1-20.

- El-Gohary, N. S., & Shaaban, M. R. (2023).

- Mary, Y. S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 517-530.

- Arjunan, V., & Mohan, S. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 355-368.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Yildiz, I., & Kandemirli, F. (2021). Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. Bioorganic Chemistry, 114, 105076.

- Lin, S. Y., et al. (2024). Developing a Label-Free Infrared Spectroscopic Analysis with Chemometrics and Computational Enhancement for Assessing Lupus Nephritis Activity. Biosensors, 14(1), 39.

- Nakano, S., Uotani, Y., Nakashima, Y., & Sugimoto, N. (2020). Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. Chemistry – An Asian Journal, 15(15), 2375-2384.

-

Science.gov. (n.d.). ft ir spectroscopy: Topics. Retrieved from [Link]

- Sharma, V., & Kumar, V. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 10(5), 230-242.

- Singh, S., & Singh, J. (2018). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development, 4(1), 49-52.

- Mao, G., Du, R., & Guo, C. (2011). 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o853.

- Al-Hussain, S. A., & Al-Wabli, R. I. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2965.

-

ResearchGate. (n.d.). 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Amino-5,7-dimethyl-1,8-naphthyridine. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ft ir spectroscopy: Topics by Science.gov [science.gov]

- 8. wwjmrd.com [wwjmrd.com]

- 9. mdpi.com [mdpi.com]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 12. Hirshfeld and DFT analysis of the N-heterocyclic carbene proligand methylenebis(N-butylimidazolium) as the acetonitrile-solvated diiodide salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile: Properties, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide focuses on a specific derivative, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, providing a comprehensive overview of its physical and chemical properties, synthetic methodologies, and potential applications in drug discovery and materials science. While specific experimental data for this particular methylated analog is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive framework for its characteristics and behavior. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this promising chemical entity.

Introduction to the 1,8-Naphthyridine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals.[2] Among these, the 1,8-naphthyridine core has garnered significant interest due to its versatile synthesis, reactivity, and a wide spectrum of biological activities.[3][4] The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with biological targets, such as enzymes and receptors. The presence of nitrogen atoms provides sites for hydrogen bonding and protonation, which are crucial for molecular recognition and binding affinity.[5] Derivatives of 1,8-naphthyridine have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3]

The subject of this guide, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, incorporates several key functional groups that are expected to modulate its physicochemical properties and biological activity. The amino group at the 2-position and the carbonitrile group at the 3-position are common pharmacophores that can participate in various chemical transformations, enabling the synthesis of diverse compound libraries for drug screening. The methyl group at the 6-position is anticipated to influence the molecule's solubility, lipophilicity, and metabolic stability.

Physicochemical and Structural Properties

Structural Information

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the title compound and its close structural analog, 2-Amino-1,8-naphthyridine-3-carbonitrile.

| Property | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | 2-Amino-1,8-naphthyridine-3-carbonitrile |

| CAS Number | 1203499-48-2[6] | 15935-95-2[7] |

| Molecular Formula | C₁₀H₈N₄ | C₉H₆N₄ |

| Molecular Weight | 184.20 g/mol [6] | 170.17 g/mol [7] |

| Appearance | Predicted to be a solid | Solid[7] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | No data available |

| Melting Point | Not available | Not available |

| pKa | The pyridine nitrogen atoms are basic, and the amino group is weakly basic. The exact pKa values are not reported. | The pKa of 2-amino-7-methyl-1,8-naphthyridine is reported to be 6.3, with protonation occurring at the N1 position.[5] |

Spectroscopic Characterization (Predicted)

The structural confirmation of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile would rely on a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the amino protons, and a singlet for the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons attached to the nitrogen atoms and the amino group will also have distinct chemical shifts. For comparison, the characterization of various 1,8-naphthyridine-3-carbonitrile derivatives has been reported, confirming these general features.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups. Expected characteristic absorption bands include:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹). For 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹.[8]

-

C≡N stretching of the nitrile group (around 2210-2260 cm⁻¹). For 2-amino-4,6-diphenylnicotinonitrile, this is observed at 2205 cm⁻¹.[9]

-

C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 184.20. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the nitrile group.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 1,8-naphthyridines can be achieved through various methods, with the Friedländer annulation being one of the most common and versatile approaches.[10][11] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an active methylene group.

A plausible synthetic route to 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile would involve the reaction of 2,6-diamino-5-methylpyridine with a suitable three-carbon electrophile that can provide the C3-carbonitrile and C4-H of the new ring. A more direct approach would be the reaction of 2-amino-5-methylnicotinaldehyde with malononitrile in the presence of a base.

Hypothetical Experimental Protocol:

-

To a solution of 2-amino-5-methylnicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-